molecular formula C23H23N5O4 B017167 Naamidine A CAS No. 110189-06-5

Naamidine A

Cat. No. B017167
CAS RN: 110189-06-5
M. Wt: 433.5 g/mol
InChI Key: REQFUGYVPAQCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naamidine A is a natural product that was first isolated from the marine sponge, Amphimedon sp. It belongs to the family of pyrrole-imidazole alkaloids (PIAs). Naamidine A has been found to exhibit various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects.

Scientific Research Applications

Naamidine A has been extensively studied for its various biological activities. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Naamidine A has also been found to have antifungal activity against several fungi, including Candida albicans. In addition, Naamidine A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of Naamidine A is not fully understood. However, it has been proposed that Naamidine A exerts its cytotoxic effects by inducing apoptosis in cancer cells. Naamidine A has also been found to inhibit the growth of fungi by disrupting their cell membrane. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kB.
Biochemical and Physiological Effects:
Naamidine A has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their death. Naamidine A has also been found to disrupt the cell membrane of fungi, leading to their death. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Naamidine A in lab experiments is its broad spectrum of biological activities. Naamidine A has been found to exhibit cytotoxic, antifungal, and anti-inflammatory effects, making it a useful tool for studying various biological processes. However, one limitation of using Naamidine A in lab experiments is its complex structure, which makes it difficult to synthesize and study.

Future Directions

Several future directions for the study of Naamidine A can be identified. One direction is the development of more efficient methods for synthesizing Naamidine A and its analogs. Another direction is the study of the mechanism of action of Naamidine A in more detail. This could involve the use of techniques such as proteomics and genomics to identify the molecular targets of Naamidine A. Finally, the potential therapeutic applications of Naamidine A could be explored further, particularly in the treatment of cancer and fungal infections.
Conclusion:
Naamidine A is a natural product that exhibits various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects. It has been extensively studied for its potential therapeutic applications in the treatment of cancer and fungal infections. While there are still many unanswered questions about the mechanism of action of Naamidine A, its broad spectrum of biological activities makes it a useful tool for studying various biological processes. Future research on Naamidine A could lead to the development of new drugs for the treatment of cancer and fungal infections.

Synthesis Methods

Naamidine A is a complex molecule that is difficult to synthesize. However, several methods have been developed to synthesize Naamidine A and its analogs. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated pyrrole and an imidazole. This method has been used to synthesize several analogs of Naamidine A with improved biological activity.

properties

CAS RN

110189-06-5

Product Name

Naamidine A

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31)

InChI Key

REQFUGYVPAQCTH-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O

SMILES

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O

Canonical SMILES

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O

synonyms

naamidine A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.